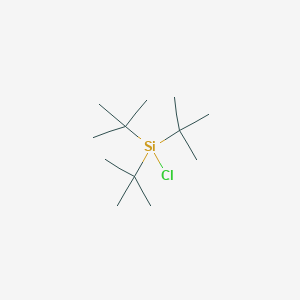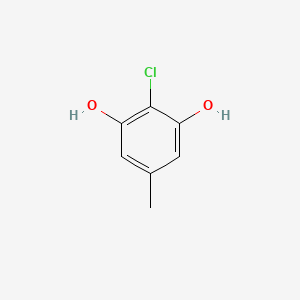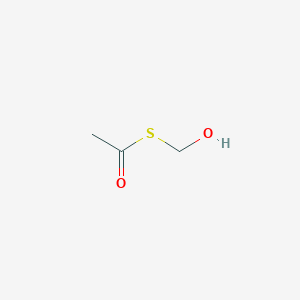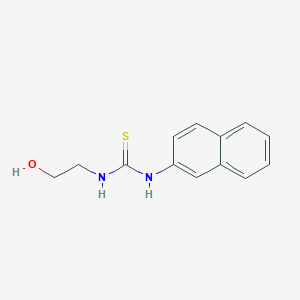
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, or reusable heterogeneous catalysts like HPA-Montmorillonite-KSF . The reaction conditions often involve solvent-free environments or the use of environmentally friendly solvents to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring .
Major Products
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which can exhibit different biological activities and pharmacological properties .
Applications De Recherche Scientifique
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the motor activity of the mitotic kinesin Eg5, a motor protein required for spindle bipolarity, leading to cell cycle arrest . This mechanism is particularly relevant in its anticancer activity, as it disrupts the normal mitotic process in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydropyrimidinones and their derivatives, such as:
Monastrol: A simple dihydropyrimidinone that also inhibits mitotic kinesin Eg5.
Dihydropyrimidin-2(1H)-ones: These compounds exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Uniqueness
What sets 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride apart is its specific structural modifications, which enhance its pharmacological activity and reduce side effects compared to other similar compounds . Its unique combination of substituents on the pyrimidine ring contributes to its distinct biological profile and therapeutic potential .
Propriétés
Numéro CAS |
54424-33-8 |
|---|---|
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
1-ethyl-3-methylpyrimidin-3-ium-2-one;chloride |
InChI |
InChI=1S/C7H11N2O.ClH/c1-3-9-6-4-5-8(2)7(9)10;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
IYRLWIBCNRZTJX-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=CC=[N+](C1=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)

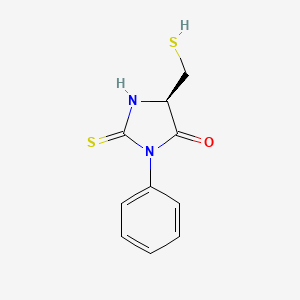

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
